

Workflow for sphingolipid profiling in tissue samples.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-*erythro*-sphingosine-
13C2,D2

Cat. No.: B13863792

[Get Quote](#)

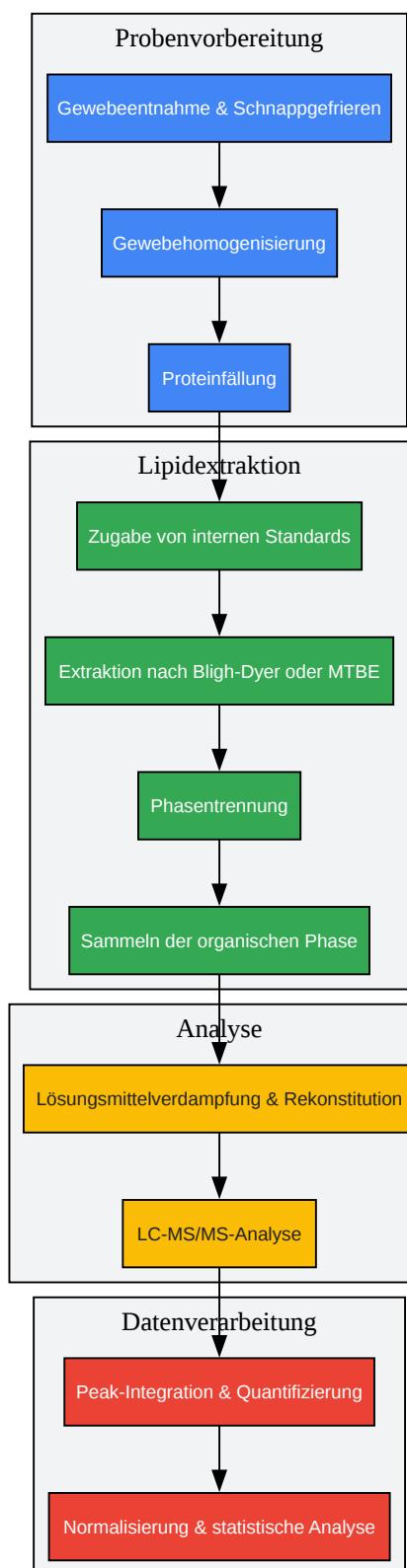
Anwendungs- und Protokollhinweise: Workflow für das Sphingolipid-Profilierung in Gewebeproben

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Sphingolipide sind eine Klasse von Lipiden, die eine entscheidende Rolle bei verschiedenen zellulären Prozessen spielen, einschließlich Zellwachstum, Differenzierung, Apoptose und Signaltransduktion. Veränderungen im Sphingolipid-Metabolismus wurden mit zahlreichen Krankheiten in Verbindung gebracht, darunter Krebs, neurodegenerative Erkrankungen und Stoffwechselstörungen. Daher ist das genaue und robuste Profiling von Sphingolipiden in Gewebeproben für das Verständnis von Krankheitsmechanismen und die Entwicklung neuer therapeutischer Strategien von entscheidender Bedeutung. Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Workflow für das Sphingolipid-Profilierung in Gewebeproben, von der Probenvorbereitung bis zur Datenanalyse.

Experimenteller Workflow

Der allgemeine Workflow für das Sphingolipid-Profilierung in Gewebeproben umfasst mehrere wichtige Schritte, die im folgenden Diagramm dargestellt sind. Jeder Schritt ist entscheidend für die Erzielung hochwertiger und reproduzierbarer Ergebnisse.



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Workflow für das Sphingolipid-Profilierung in Gewebeproben.

Detaillierte experimentelle Protokolle

Probenvorbereitung

Eine sorgfältige Probenvorbereitung ist entscheidend, um die Integrität der Sphingolipide zu erhalten und die Variabilität zu minimieren.

- 1.1. Gewebeentnahme und -lagerung: Unmittelbar nach der Entnahme sollten die Gewebeproben in flüssigem Stickstoff schockgefroren werden, um enzymatische Aktivitäten zu unterbinden. Die Proben sollten bei -80 °C gelagert werden, bis sie für die Analyse bereit sind.
- 1.2. Homogenisierung:
 - Wiegen Sie etwa 20-50 mg des gefrorenen Gewebes ab.
 - Geben Sie das Gewebe in ein 2-ml-Homogenisierungsröhrchen mit Keramikkügelchen.
 - Geben Sie 1 ml eiskaltes phosphatgepuffertes Salz (PBS) hinzu.
 - Homogenisieren Sie die Probe mit einem Gewebehomogenisator (z. B. Bead Ruptor) für 2 Zyklen von je 30 Sekunden bei hoher Geschwindigkeit. Halten Sie die Proben zwischen den Zyklen auf Eis.
 - Sammeln Sie einen kleinen Aliquot des Homogenats für die Proteinkonzentrationsbestimmung (z. B. mit einem BCA-Assay), die zur Normalisierung verwendet werden kann.

Lipidextraktion (Bligh-Dyer-Methode)

Diese Methode wird häufig zur Extraktion von Lipiden aus biologischen Proben verwendet.

- 2.1. Vorbereitung:
 - Bereiten Sie eine Chloroform:Methanol-Lösung im Verhältnis 1:2 (v/v) vor.
 - Bereiten Sie eine interne Standardmischung mit bekannten Konzentrationen von nicht-endogenen Sphingolipid-Analoga vor (siehe Tabelle 1).

- 2.2. Extraktionsverfahren:
 - Überführen Sie 100 µl des Gewebehomogenats in ein Glasröhrchen.
 - Fügen Sie 10 µl der internen Standardmischung hinzu.
 - Fügen Sie 375 µl der Chloroform:Methanol-Lösung (1:2) hinzu und vortexen Sie die Mischung 30 Sekunden lang kräftig.
 - Inkubieren Sie die Mischung 15 Minuten lang bei Raumtemperatur auf einem Schüttler.
 - Fügen Sie 125 µl Chloroform hinzu und vortexen Sie 30 Sekunden lang.
 - Fügen Sie 125 µl Wasser hinzu und vortexen Sie erneut 30 Sekunden lang.
 - Zentrifugieren Sie die Probe 10 Minuten lang bei 2.000 x g und 4 °C, um die Phasentrennung zu induzieren.
 - Sammeln Sie die untere organische Phase vorsichtig mit einer Glasspritze und überführen Sie sie in ein neues Glasröhrchen.
 - Trocknen Sie den Extrakt unter einem sanften Stickstoffstrom ein.
 - Rekonstituieren Sie den getrockneten Lipidextrakt in 100 µl Laufmittel (z. B. Methanol:Acetonitril 1:1, v/v) für die LC-MS-Analyse.

LC-MS/MS-Analyse

Die quantitative Analyse von Sphingolipiden wird typischerweise mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) durchgeführt.

- 3.1. Chromatographische Bedingungen:
 - Säule: C18-Umkehrphasensäule (z. B. 2,1 mm x 100 mm, 1,8 µm Partikelgröße).
 - Mobile Phase A: Wasser mit 0,1 % Ameisensäure und 10 mM Ammoniumformiat.
 - Mobile Phase B: Acetonitril/Isopropanol (90/10, v/v) mit 0,1 % Ameisensäure.

- Flussrate: 0,3 ml/min.
- Säulentemperatur: 45 °C.
- Injektionsvolumen: 5 µl.
- 3.2. Gradientenelution (Beispiel):

Zeit (min)	% Mobile Phase B
0.0	30
2.0	30
12.0	100
15.0	100
15.1	30
20.0	30

- 3.3. Massenspektrometrie-Bedingungen:
 - Ionisationsmodus: Elektrospray-Ionisation (ESI), positiv.
 - Scan-Typ: Multiple Reaction Monitoring (MRM) für gezielte Quantifizierung.
 - Kapillarspannung: 3,5 kV.
 - Quelltemperatur: 150 °C.
 - Desolvatisierungstemperatur: 400 °C.
 - Gasflüsse: Werden je nach Instrument optimiert.

Quantitative Daten und interne Standards

Die Verwendung von internen Standards (IS) ist für die genaue Quantifizierung von entscheidender Bedeutung, da sie Variationen bei der Extraktion und der Ionenunterdrückung

korrigieren.

Tabelle 1: Beispiel für interne Standards für die Sphingolipid-Analyse

Interner Standard	Abkürzung	Konzentration in der Stammlösung (ng/ml)
C17-Sphinganin	d18:0/17:0	100
C17-Sphingosin	d18:1/17:0	100
C17-Ceramid	d18:1/17:0	500
C12-Sphingomyelin	d18:1/12:0	500
C17-Sphingosin-1-Phosphat	d17:1	150

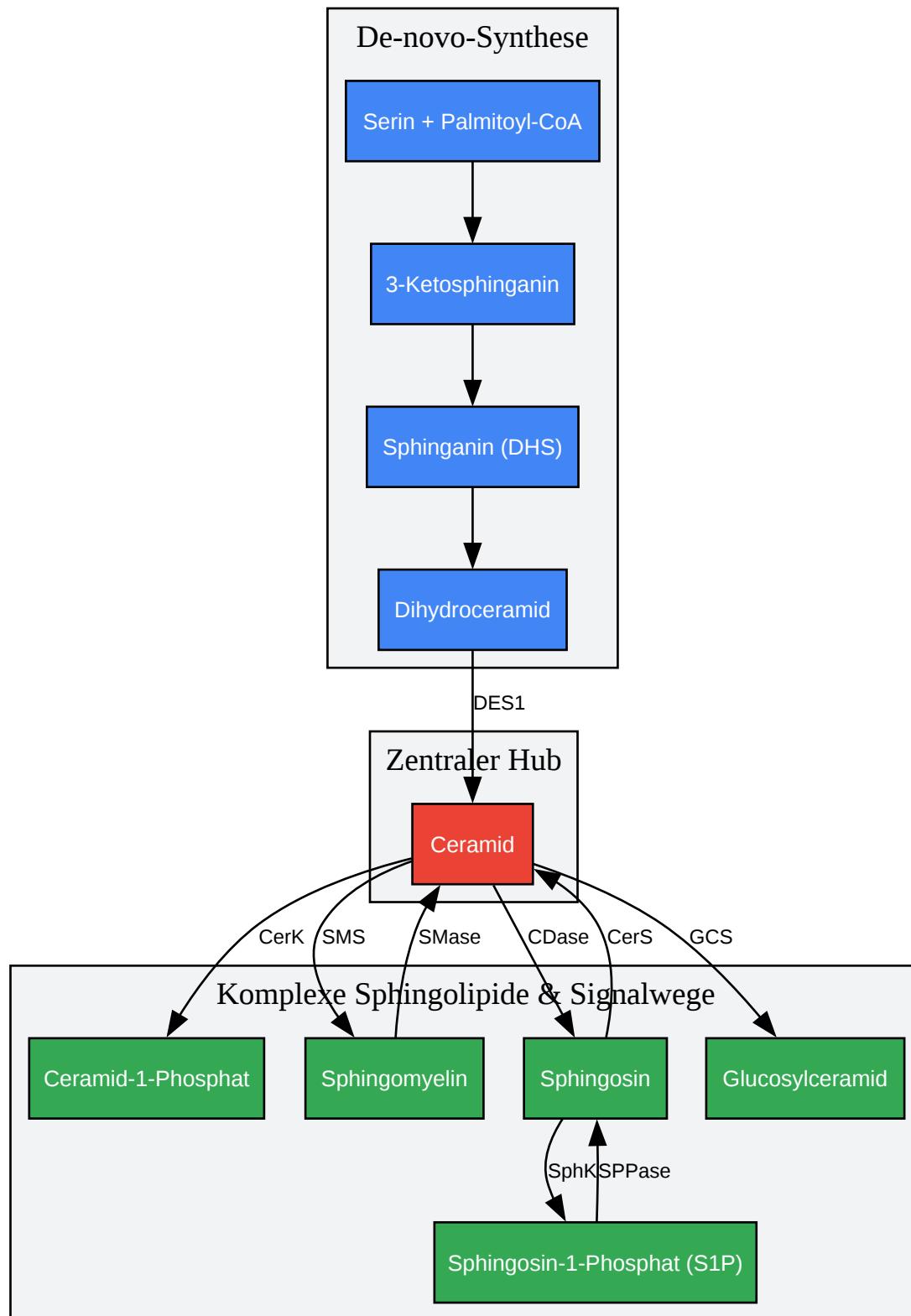
Tabelle 2: Beispiel für MRM-Übergänge für ausgewählte Sphingolipide

Analyt	Vorläufer-Ion (m/z)	Produkt-Ion (m/z)	Kollisionsenergie (eV)
Sphingosin (d18:1)	300.3	282.3	25
Sphinganin (d18:0)	302.3	284.3	25
Ceramid (d18:1/16:0)	538.5	264.3	35
Ceramid (d18:1/24:0)	648.6	264.3	40
Sphingomyelin (d18:1/16:0)	703.6	184.1	30
Sphingosin-1-Phosphat	380.3	282.3	28

Sphingolipid-Signalweg

Sphingolipide sind zentrale Akteure in einem komplexen Netzwerk von Stoffwechsel- und Signalwegen. Das De-novo-Synthese-Pathway beginnt mit der Kondensation von Serin und Palmitoyl-CoA, was zur Bildung von Ceramid führt, dem zentralen Hub des Sphingolipid-

Metabolismus. Ceramid kann dann in verschiedene andere bioaktive Sphingolipide wie Sphingosin, Sphingosin-1-Phosphat (S1P) und Sphingomyelin umgewandelt werden.



[Click to download full resolution via product page](#)

Abbildung 2: Vereinfachter Sphingolipid-Metabolismus- und Signalweg.

Zusammenfassung und bewährte Praktiken:

- Konsistenz: Eine konsistente Probenhandhabung und -verarbeitung ist der Schlüssel zur Minimierung der Variabilität.
- Interne Standards: Die Verwendung geeigneter interner Standards für jede Lipidklasse ist für eine genaue Quantifizierung unerlässlich.
- Qualitätskontrolle: Analysieren Sie regelmäßig Qualitätskontrollproben (z. B. gepoolte Proben), um die Leistung des Assays zu überwachen.
- Datenanalyse: Normalisieren Sie die quantitativen Daten auf die Proteinkonzentration oder das Gewebege wicht, um Unterschiede in der Probengröße zu berücksichtigen.

Diese Anwendungs- und Protokollhinweise bieten einen umfassenden Rahmen für das Profiling von Sphingolipiden in Gewebeproben. Die Anpassung der spezifischen Bedingungen an den jeweiligen Gewebetyp und die analytische Ausrüstung kann erforderlich sein, um optimale Ergebnisse zu erzielen.

- To cite this document: BenchChem. [Workflow for sphingolipid profiling in tissue samples.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13863792#workflow-for-sphingolipid-profiling-in-tissue-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com